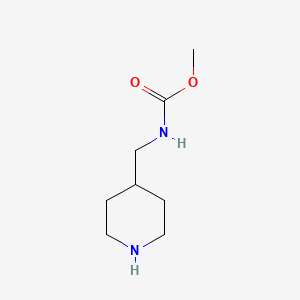

5-ピリジン-3-イル-1,3-チアゾール-4-カルボン酸

概要

説明

“5-Pyridin-3-yl-1,3-thiazole-4-carboxylic acid” is a compound that belongs to the class of heterocyclic compounds known as thiazoles . Thiazoles are five-membered aromatic azole chains containing two carbon and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Synthesis Analysis

The synthesis of thiazole derivatives often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are usually established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .

Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Chemical Reactions Analysis

Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) . They have been observed over the years to have several biological activities such as antihypertensive activity, anti-inflammatory activity, antischizophrenia activity, antibacterial activity, anti-HIV activity, hypnotics activity, antiallergic activity, analgesic activity, fibrinogen receptor antagonist activity with antithrombotic activity, as bacterial DNA gyrase B inhibitor activity, antitumor, and cytotoxic activity .

Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

科学的研究の応用

医薬品開発

この化合物は、様々な生物学的標的に相互作用する分子との構造的類似性から、新薬開発に潜在的な用途があります。 例えば、チアゾール誘導体はキナーゼ活性を阻害する能力について研究されており、これは癌や炎症性疾患の治療に重要です .

太陽電池における有機感光剤

チアゾール系化合物は、色素増感型太陽電池 (DSSC) の有機感光剤として研究されています。 光を吸収して電気エネルギーに変換する能力は、太陽電池の効率を高めるために重要です .

抗線維化療法

5-ピリジン-3-イル-1,3-チアゾール-4-カルボン酸に類似した化合物は、抗線維化療法において有望な結果を示しています。 これらの化合物は、肝線維症モデルにおけるコラーゲン合成を阻害することができ、慢性肝疾患の治療に重要です .

アリール炭化水素受容体 (AHR) の調節

アリール炭化水素受容体は、体における環境毒素への応答において役割を果たします。 チアゾール誘導体は、AHRのリガンドとして作用し、異物代謝に関連する遺伝子の転写に影響を与えます .

作用機序

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.

Mode of Action

It’s worth noting that compounds with similar structures have been found to interact with their targets resulting in various biological activities .

Biochemical Pathways

Similar compounds have been found to possess various biological activities, affecting a range of biochemical pathways .

Result of Action

Similar compounds have been found to exhibit various biological activities .

Safety and Hazards

将来の方向性

Thiazole derivatives have been widely studied for their diverse pharmacological effects. Recent research has focused on the synthesis of new thiazole derivatives and their potential as antileishmanial and antimalarial agents . Additionally, coordination polymers containing thiazole moieties have been explored for their potential as red-emitting phosphor candidates for warm white LEDs . These areas represent promising future directions for the development of thiazole-based compounds.

特性

IUPAC Name |

5-pyridin-3-yl-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2S/c12-9(13)7-8(14-5-11-7)6-2-1-3-10-4-6/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOPSIDUMDHTXLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=C(N=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Cyclopropylmethyl)[(2-fluorophenyl)methyl]amine](/img/structure/B1451668.png)

![6-[(4-Methoxyphenyl)methoxy]pyridine-3-carbonitrile](/img/structure/B1451673.png)

![2-[(6-Methoxypyridin-3-yl)amino]ethan-1-ol](/img/structure/B1451675.png)

![[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid](/img/structure/B1451676.png)

![5-(methoxymethyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1451678.png)

![2-[4-(Propan-2-yl)phenoxy]pyridine-4-carboxylic acid](/img/structure/B1451680.png)